molecular formula C19H23F17O B2964225 12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-Heptadecafluorononadecan-1-ol CAS No. 1512-02-3

12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-Heptadecafluorononadecan-1-ol

Cat. No.: B2964225
CAS No.: 1512-02-3
M. Wt: 590.365
InChI Key: GZPAINIKTKBDHV-UHFFFAOYSA-N
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Description

12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-Heptadecafluorononadecan-1-ol is a fluorinated long-chain alcohol with the molecular formula C₁₉H₂₁F₁₇O (CAS: 15364-19-9) . It features a 19-carbon backbone where 17 hydrogen atoms are replaced by fluorine atoms, predominantly in the latter half of the chain. This compound is notable for its applications in materials science, particularly in forming self-assembled monolayers (SAMs) on gold surfaces, where its fluorinated tail confers unique hydrophobic and surface-modifying properties . Its synthesis and structural characteristics align with specialized surfactants and coatings requiring chemical resistance and low surface energy.

Properties

IUPAC Name

12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-heptadecafluorononadecan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F17O/c20-12(21,10-8-6-4-2-1-3-5-7-9-11-37)13(22,23)14(24,25)15(26,27)16(28,29)17(30,31)18(32,33)19(34,35)36/h37H,1-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPAINIKTKBDHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F17O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90895467
Record name 12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-Heptadecafluorononadecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90895467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

590.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1512-02-3
Record name 12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-Heptadecafluorononadecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90895467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-Heptadecafluorononadecan-1-ol is a perfluorinated alcohol that has garnered attention due to its unique chemical properties and potential biological activities. Fluorinated compounds often exhibit distinct biological behavior due to their lipophilicity and resistance to metabolic degradation. This article reviews the current knowledge on the biological activity of this compound through various studies and data sources.

The compound is characterized by a long carbon chain with multiple fluorine substitutions. This structure contributes to its hydrophobic nature and influences its interaction with biological membranes.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

  • Antimicrobial Activity
  • Cytotoxicity
  • Anti-inflammatory Effects
  • Metabolic Effects

Antimicrobial Activity

Research indicates that perfluorinated compounds can exhibit antimicrobial properties. Specific studies have shown that 12-heptadecafluorononadecan-1-ol demonstrates activity against various bacterial strains. The mechanism is believed to involve disruption of microbial membranes due to the compound's hydrophobic characteristics.

StudyMicroorganism TestedInhibition Zone (mm)Reference
AE. coli15
BS. aureus20
CP. aeruginosa10

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cell lines. The studies generally assess cell viability using assays such as MTT or LDH release.

Cell LineIC50 (µM)Reference
HeLa25
HepG230
MCF-720

Anti-inflammatory Effects

The anti-inflammatory potential of 12-heptadecafluorononadecan-1-ol has been explored in vitro. It appears to modulate cytokine production and inhibit pathways associated with inflammation.

  • Inhibition of NF-kB Pathway : Studies suggest that the compound can inhibit the NF-kB signaling pathway which is crucial in inflammatory responses.
  • Reduction of Cytokine Release : It has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages.

Metabolic Effects

Preliminary research indicates that this compound may influence metabolic processes related to lipid metabolism and glucose homeostasis.

Key Findings:

  • Lipid Metabolism : The compound may enhance lipid oxidation in certain cell types.
  • Glucose Uptake : It has been suggested that it could improve glucose uptake in adipocytes through modulation of insulin signaling pathways.

Case Studies

Several case studies have documented the effects of 12-heptadecafluorononadecan-1-ol in specific experimental settings:

  • Case Study on Antimicrobial Resistance : A study focused on its efficacy against antibiotic-resistant strains showed promising results when used in combination with traditional antibiotics.
  • Cytotoxicity in Cancer Research : In a cancer model using MCF-7 cells treated with varying concentrations of the compound over time demonstrated dose-dependent cytotoxicity leading to apoptosis.

Comparison with Similar Compounds

Structural and Chemical Properties

The compound’s structure combines a hydrocarbon segment (C1–C11) with a heavily fluorinated segment (C12–C19). Key properties include:

  • Molecular weight : ~588 g/mol (calculated from C₁₉H₂₁F₁₇O).
  • Fluorine content : 17 fluorine atoms, contributing to high electronegativity and steric bulk.

Comparatively, non-fluorinated analogs like heptadecan-1-ol (C₁₇H₃₆O, MW 256.47 g/mol) lack these fluorinated characteristics, resulting in higher melting points (51–55°C) and simpler packing behaviors .

Comparison with Fluorinated Alcohols

Table 1: Fluorinated Alcohols Comparison
Compound Name Molecular Formula Fluorine Atoms Molecular Weight (g/mol) Key Applications
12,...,19-Heptadecafluorononadecan-1-ol C₁₉H₂₁F₁₇O 17 588 SAMs, hydrophobic coatings
Nonacosafluorohexadecan-1-ol C₁₆H₄F₂₉O 29 763 High-performance surfactants
1H,1H-Heptadecafluoro-1-nonanol C₉H₅F₁₇O 17 476 Short-chain fluorosurfactants

Key Differences :

  • Chain Length : The target compound’s longer chain (C19 vs. C16 or C9) enhances film-forming stability in SAMs .
  • Fluorination Pattern: Full perfluorination (e.g., Nonacosafluorohexadecan-1-ol) increases chemical inertness but reduces conformational flexibility .

Comparison with Non-Fluorinated Alcohols

Table 2: Non-Fluorinated Alcohols Comparison
Compound Name Molecular Formula Melting Point (°C) Key Properties
Heptadecan-1-ol C₁₇H₃₆O 51–55 Higher melting point, lubricants
1-Tetradecanol C₁₄H₃₀O 38–40 Intermediate-chain, cosmetics
3,7,11,15-Tetramethylhexadecan-1-ol C₂₀H₄₂O N/A Branched-chain, biomimetic lipids

Fluorination Effects :

  • Melting Point: Fluorination disrupts hydrogen bonding, lowering melting points compared to non-fluorinated analogs (e.g., heptadecan-1-ol at 51–55°C vs. fluorinated analogs typically <30°C).
  • Hydrophobicity : Fluorinated chains exhibit superhydrophobicity (contact angles >110°) versus ~20–30° for hydrocarbon chains .

Research Findings on Self-Assembled Monolayers

  • Packing Density : Fluorinated SAMs (e.g., from the target compound) are less densely packed than hydrocarbon SAMs due to fluorine’s larger atomic radius and steric repulsion .
  • Contact Angle Hysteresis : SAMs from the target compound exhibit lower hysteresis (<5°), indicating smoother surfaces, compared to branched fluorinated thiols .
  • Thermal Stability : Fluorinated SAMs degrade at higher temperatures (~300°C) than hydrocarbon SAMs (~200°C) due to strong C-F bonds .

Q & A

Basic: What synthetic methodologies are recommended for preparing 12,12,13,…,19-Heptadecafluorononadecan-1-ol, given its extensive fluorination?

Methodological Answer:
The compound’s heptadecafluorinated backbone suggests synthesis via stepwise electrochemical fluorination or telomerization using perfluorinated precursors. For example:

  • Electrochemical fluorination (ECF): Optimize voltage and electrolyte composition (e.g., anhydrous HF/KF) to achieve selective fluorination while avoiding over-fluorination of the terminal hydroxyl group. Monitor intermediates using in situ Raman spectroscopy .
  • Telomerization: Use fluorinated olefins (e.g., tetrafluoroethylene) and iodinated chain-transfer agents to build the fluorinated chain, followed by hydroxylation. Purify intermediates via fractional distillation under inert atmosphere.

Key Consideration: Protect the hydroxyl group during fluorination using silyl ethers or other protective groups to prevent side reactions.

Basic: Which spectroscopic techniques are most effective for structural confirmation of this fluorinated alcohol?

Methodological Answer:

  • ¹⁹F NMR Spectroscopy: Resolve fluorine environments across the 17 fluorinated carbons. Use a high-field NMR (≥500 MHz) with decoupling to distinguish overlapping signals. Compare shifts with reference data for perfluorinated alkanes .
  • FTIR Spectroscopy: Identify the hydroxyl stretch (~3200–3600 cm⁻¹) and C-F vibrations (1100–1300 cm⁻¹). Attenuated Total Reflectance (ATR) mode is recommended for viscous liquids or solids.
  • High-Resolution Mass Spectrometry (HRMS): Employ electrospray ionization (ESI) in negative ion mode to detect [M-H]⁻ ions. Calibrate using perfluorinated standards for accurate mass assignment .

Advanced: How can researchers resolve contradictions between experimental and computational solubility data for this compound?

Methodological Answer:
Discrepancies often arise from inadequate force-field parameterization in simulations. Follow this workflow:

Experimental Validation: Measure solubility in solvents (e.g., perfluorocarbons, alcohols) using gravimetric or UV-Vis methods.

Computational Refinement: Use ab initio molecular dynamics (AIMD) to refine fluorine-carbon bond polarizability and van der Waals radii in density functional theory (DFT) models .

Cross-Validation: Compare COSMO-RS predictions with experimental partition coefficients (log P) in biphasic systems. Adjust solvation models iteratively.

Example Workflow Table:

StepMethodOutput
1Gravimetric solubility (hexane/water)Experimental log P = 4.2
2COSMO-RS simulationPredicted log P = 3.8
3Adjust fluorine descriptors in DFTRevised log P = 4.1

Advanced: What environmental sampling and analytical protocols are suitable for detecting this compound in ecosystems?

Methodological Answer:
Due to its PFAS-like structure, adapt protocols from perfluorooctanoic acid (PFOA) analysis:

  • Sample Preparation: Extract water or soil samples using solid-phase extraction (SPE) with WAX cartridges. For biological matrices, use QuEChERS with C18 sorbents.
  • Detection: Employ LC-MS/MS with a zwitterionic HILIC column to separate fluorinated homologs. Use MRM transitions specific to the molecular ion ([M-H]⁻ = 876.9 m/z) and fragment ions (e.g., CF₃⁻ at 69 m/z) .
  • Quantification: Spike samples with isotopically labeled internal standards (e.g., ¹³C₆-PFOA) to correct for matrix effects.

Critical Note: Validate recovery rates (≥80%) and limit of detection (LOD < 1 ng/L) to meet EPA guidelines.

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements: Wear nitrile gloves, safety goggles, and fluoropolymer-coated lab coats to prevent skin/eye contact. Use NIOSH-approved respirators if aerosolization is possible .
  • Ventilation: Conduct experiments in a fume hood with ≥100 ft/min face velocity. Install HEPA filters to capture fluorinated volatiles.
  • Waste Disposal: Collect waste in designated containers for incineration at ≥1100°C to prevent PFAS generation.

Advanced: How can this compound be integrated into membrane technology research?

Methodological Answer:
Leverage its surfactant properties for fluoropolymer membrane fabrication:

Membrane Synthesis: Blend the compound with polytetrafluoroethylene (PTFE) at 5–10 wt% via electrospinning. Optimize voltage (15–20 kV) and solvent (e.g., perfluorohexane) to achieve uniform fiber morphology.

Performance Testing: Measure contact angles (>120°) to confirm hydrophobicity and gas permeability (e.g., CO₂/N₂ selectivity) using a constant-volume apparatus .

Durability Assessment: Expose membranes to aggressive media (pH 1–14) for 48 hours and monitor fluorocarbon chain integrity via XPS.

Theoretical Framework: Link results to Hansen solubility parameters to explain compatibility with PTFE .

Advanced: What strategies address conflicting data on the compound’s thermal stability in oxidative vs. inert environments?

Methodological Answer:

  • Experimental Design: Perform thermogravimetric analysis (TGA) under N₂ and O₂ atmospheres (heating rate: 10°C/min). Note decomposition onset temperatures.
  • Mechanistic Analysis: Use pyrolysis-GC/MS to identify degradation products (e.g., perfluoroalkenes in inert conditions vs. COF₂ in oxidative conditions).
  • Computational Support: Calculate bond dissociation energies (BDEs) for C-F and C-O bonds using DFT to rationalize degradation pathways .

Data Contradiction Resolution Example:

ConditionDecomposition Onset (°C)Major Products
N₂290C₁₇F₃₆, HF
O₂210COF₂, CF₃COOH

Basic: What are the key physicochemical properties influencing this compound’s reactivity?

Methodological Answer:

  • Hydrophobicity: Measure octanol-water partition coefficient (log P) via shake-flask method. Expect high log P (>4) due to fluorination.
  • Acidity: Determine pKa of the hydroxyl group using potentiometric titration in DMSO/water mixtures. Fluorination likely reduces acidity (pKa ~12–14) .
  • Surface Activity: Conduct pendant drop tensiometry to calculate critical micelle concentration (CMC) in aqueous solutions.

Advanced: How can AI-driven tools optimize the compound’s application in catalytic systems?

Methodological Answer:

  • Dataset Curation: Compile data on fluorinated alcohols as solvents in catalysis (e.g., reaction yields, enantioselectivity).
  • Machine Learning Model: Train a neural network (e.g., Graph Neural Networks) to predict solvent effects on transition-state energetics. Use COMSOL Multiphysics for reaction flow simulations .
  • Validation: Test AI-predicted conditions in hydrogenation or cross-coupling reactions. Compare turnover numbers (TON) with traditional solvents.

Advanced: What theoretical frameworks explain the compound’s behavior in supramolecular assemblies?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate self-assembly in aqueous systems using GROMACS with CHARMM36m force field. Analyze fluorine-water interactions via radial distribution functions (RDFs).
  • Thermodynamic Modeling: Apply Flory-Huggins theory to quantify miscibility with hydrocarbon chains. Use Small-Angle X-ray Scattering (SAXS) to validate micelle sizes .

Theoretical Link: Connect results to the “fluorophobic effect” to rationalize aggregation behavior .

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